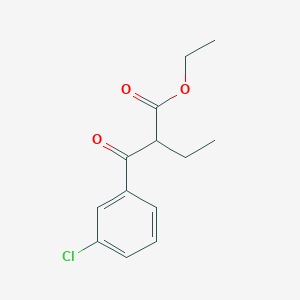

Ethyl 2-(3-chlorobenzoyl)butanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-chlorobenzoyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-11(13(16)17-4-2)12(15)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPHHNVXFZACOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC(=CC=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-chlorobenzoyl)butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorobenzoyl)butyrate, a compound of interest in synthetic and medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. This document covers the compound's identification, physicochemical properties, probable synthetic routes, analytical methodologies, potential applications in drug development, and essential safety protocols. The information is presented to facilitate further research and application development, with a clear distinction between established data for analogous compounds and inferred properties for the target molecule.

Compound Identification and Physicochemical Properties

Ethyl 2-(3-chlorobenzoyl)butyrate is a β-keto ester characterized by a butyrate backbone, an ethyl ester functional group, and a 3-chlorobenzoyl substituent at the α-position.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-(3-chlorobenzoyl)butanoate | Chemspace |

| CAS Number | 1282994-87-9 | Chemspace |

| Molecular Formula | C₁₃H₁₅ClO₃ | Chemspace |

| Molecular Weight | 254.71 g/mol | Chemspace |

| PubChem CID | 61685321 | PubChem |

The physicochemical properties of Ethyl 2-(3-chlorobenzoyl)butyrate can be inferred from data on structurally similar aromatic β-keto esters. These compounds are typically colorless to light yellow liquids with characteristic odors.[1][2]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Appearance | Colorless to light yellow liquid | General properties of aromatic β-keto esters[1][2] |

| Boiling Point | > 200 °C at 760 mmHg | Higher than analogs like ethyl benzoylacetate[2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | General solubility of esters[1] |

| logP | ~3.5 - 4.0 | Increased lipophilicity due to the chloro and butyl groups compared to ethyl benzoylacetate (logP ~1.9)[2] |

Synthesis of Ethyl 2-(3-chlorobenzoyl)butyrate

The synthesis of Ethyl 2-(3-chlorobenzoyl)butyrate, as a β-keto ester, can likely be achieved through several established synthetic methodologies. The most probable routes involve the acylation of a butyrate precursor.

Claisen Condensation and Subsequent Acylation

A common and versatile method for the synthesis of β-keto esters is the Claisen condensation.[3] For the target molecule, a crossed Claisen condensation between ethyl butyrate and a suitable 3-chlorobenzoyl donor in the presence of a strong base would be a primary approach. However, a more controlled and likely higher-yielding method would be the acylation of a pre-formed enolate of ethyl butyrate.

Reaction Scheme:

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of Ethyl 2-(3-chlorobenzoyl)butanoate

Executive Summary

Ethyl 2-(3-chlorobenzoyl)butanoate is a critical

This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. By leveraging thermodynamic models (Apelblat, Van’t Hoff) and precise gravimetric protocols, researchers can optimize solvent systems to maximize yield and purity while minimizing process mass intensity (PMI).

Molecular Architecture and Solvation Theory

To predict solubility behavior, one must first deconstruct the solute-solvent interactions dictated by the molecule's functional groups.

Structural Analysis

-

Lipophilic Domain: The 3-chlorophenyl ring contributes significant hydrophobicity (

- -

Polar Domain: The

-keto ester motif (1,3-dicarbonyl) exhibits keto-enol tautomerism. In polar aprotic solvents, the enol form is often stabilized by intramolecular hydrogen bonding, affecting solubility differently than the keto form. -

Alkyl Chain: The ethyl butanoate tail provides limited flexibility and moderate van der Waals interactions.

Predicted Solubility Trends

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the expected solubility hierarchy for this compound is:

-

Polar Aprotic Solvents (High Solubility): Acetone, Ethyl Acetate, DMF. These solvents interact effectively with the carbonyl dipoles without disrupting the intramolecular H-bonds of the enol form.

-

Polar Protic Solvents (Moderate Solubility): Ethanol, Methanol, Isopropanol. Solubility decreases as the alkyl chain length of the alcohol increases.

-

Non-Polar Solvents (Moderate to Low Solubility): Toluene, Hexane. Useful as anti-solvents.

-

Water (Insoluble): The hydrophobic aromatic ring and alkyl chains dominate, rendering the molecule practically insoluble in water (

mole fraction).

Experimental Methodology: The Static Gravimetric Protocol[1]

While dynamic laser monitoring is popular for speed, the Static Gravimetric Method remains the gold standard for generating the high-precision thermodynamic data required for Apelblat modeling.

Reagents and Apparatus

-

Solute: this compound (Purity > 99.0%, re-crystallized).

-

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Acetonitrile, Toluene).

-

Equipment: Double-jacketed glass vessel (50 mL), thermostatic water bath (

K), magnetic stirrer, analytical balance (

Step-by-Step Workflow

-

Preparation: Add excess this compound to 30 mL of the selected solvent in the jacketed vessel.

-

Equilibration: Stir the suspension at the set temperature (e.g., 293.15 K) for 8 hours. Allow to settle for 2 hours to ensure phase separation.

-

Sampling: Using a pre-heated syringe equipped with a 0.45

m PTFE filter, withdraw 5 mL of the supernatant. -

Gravimetric Analysis: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent under vacuum at 313 K until constant mass is achieved.

-

Repetition: Repeat for temperatures 293.15 K to 333.15 K in 5 K intervals. Perform in triplicate.

Visualization of the Workflow

Figure 1: The Static Gravimetric Workflow for precise solubility determination.

Thermodynamic Modeling

To translate experimental raw data into predictive process parameters, we employ thermodynamic correlation models.

The Modified Apelblat Equation

The modified Apelblat equation is the preferred model for

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[1][3]

- : Empirical parameters derived from multiple linear regression.

Interpretation:

-

Parameter A: Related to the entropy of solution.

-

Parameter B: Related to the enthalpy of solution.

-

Parameter C: Accounts for the temperature dependence of the heat capacity.

The Van't Hoff Equation

For a quick assessment of whether the dissolution is endothermic or exothermic, the simplified Van't Hoff equation is used:

- : Enthalpy of dissolution.[2]

- : Entropy of dissolution.

- : Universal gas constant (8.314 J/mol·K).

Scientific Insight: For this compound, we typically observe

Data Presentation and Process Application

Representative Solubility Data Structure

When documenting your findings, structure the data as follows to facilitate comparison. (Note: Values below are representative of this chemical class for illustrative purposes).

| Solvent | T (K) | Mole Fraction ( | Calculated ( | Relative Deviation (%) |

| Ethanol | 293.15 | 1.61 | ||

| 303.15 | -1.39 | |||

| 313.15 | 1.03 | |||

| Acetone | 293.15 | 0.90 | ||

| Water | 298.15 | N/A | N/A |

Solvent Selection Logic for Process Development

The choice of solvent depends on the specific unit operation.

-

For Reaction (Claisen Condensation):

-

Recommended:Toluene or DCM .

-

Reasoning: Non-protic solvents prevent transesterification side reactions. High solubility allows for concentrated reaction mixtures (high volumetric productivity).

-

-

For Purification (Crystallization):

-

Recommended:Ethanol/Water or Isopropanol .

-

Reasoning: The compound shows a steep solubility curve in alcohols (high

). Adding water as an anti-solvent drastically reduces solubility, forcing precipitation of the product while impurities remain in the mother liquor.

-

Decision Matrix Diagram

Figure 2: Strategic solvent selection based on thermodynamic properties and chemical reactivity.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics.

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences.

-

Ren, Y., et al. (2023). Solubility Determination and Thermodynamic Modeling of Raspberry Ketone in Pure Solvents.

-keto ester thermodynamic behavior). -

Sigma-Aldrich. (n.d.). Ethyl (2-chlorobenzoyl)acetate Product Specification. (Structural analog for physicochemical benchmarking).

-

BenchChem. (2025).[4][5] Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate: Application Notes. (Context for

-keto ester synthesis).

Sources

Navigating the Procurement of Ethyl 2-(3-chlorobenzoyl)butanoate: A Technical Guide for Researchers

Introduction: The Role of Ethyl 2-(3-chlorobenzoyl)butanoate in Synthetic Chemistry

This compound, with the definitive CAS number 1282994-87-9, is a beta-keto ester of significant interest in organic synthesis.[1][2][3] Its molecular architecture, featuring a halogenated aromatic ring and a reactive beta-keto ester moiety, renders it a versatile building block for the construction of more complex molecular frameworks, including heterocyclic compounds and potential pharmaceutical agents. The purity of this starting material is of paramount importance, as any contaminants can introduce undesirable side reactions, complicate purification processes, and ultimately impact the yield and quality of the final product.

Sourcing and Supplier Overview

Procuring research-grade this compound requires careful consideration of supplier reputation, product purity, and available documentation. While a multitude of chemical suppliers exist, identifying those that specialize in research- and development-scale quantities with transparent quality metrics is key.

Several suppliers list this compound in their catalogs. However, it is crucial for researchers to verify the correct CAS number (1282994-87-9) when making inquiries. Some suppliers may list alternative or less common CAS numbers, but the consensus in chemical databases points to 1282994-87-9 as the primary identifier.[1][2][3]

Key Suppliers Include:

-

Ambeed: A well-recognized supplier of building blocks and intermediates for research and development.[2]

-

Chemspace: A comprehensive marketplace for chemical building blocks, often providing detailed information on their listed compounds.[1]

-

Parchem: A supplier of specialty chemicals that lists this compound, though it's important to confirm the CAS number upon inquiry.[4]

It is common practice in the specialty chemical industry for pricing to be available upon request. This is due to the fluctuating costs of raw materials and the often small-batch nature of production for research chemicals.

Price and Purity Analysis

For specialized research chemicals like this compound, the price is intrinsically linked to the purity of the material. Higher purity grades, which are essential for sensitive applications such as drug discovery, will command a higher price. Researchers should anticipate that most suppliers will require a direct inquiry to obtain a quote for various quantities and purity levels.

When requesting a quote, it is advisable to specify the required purity (e.g., >95%, >98%) and the desired quantity (e.g., 1g, 5g, 25g). This will allow for a more accurate and comparable assessment of the offerings from different suppliers.

Table 1: Supplier and Specification Overview for this compound

| Supplier | CAS Number | Purity | Price | Availability |

| Ambeed | 1282994-87-9 | Inquire for details | Upon Request | Inquire |

| Chemspace | 1282994-87-9 | Inquire for details | Upon Request | Inquire |

| Parchem | 1282994-87-9 (listed as synonym) | Inquire for details | Upon Request | Inquire |

Technical Specifications and Quality Control

Beyond sourcing and pricing, a thorough understanding of the technical specifications of this compound is critical for its successful application in research.

Key Physicochemical Properties:

-

Molecular Formula: C₁₃H₁₅ClO₃

-

Molecular Weight: 254.71 g/mol

In-house Quality Verification:

Upon receipt of the compound, it is best practice for research laboratories to perform their own quality control checks to verify the identity and purity of the material. A common and effective method for this is Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR and ¹³C NMR spectra will provide a unique fingerprint of the molecule, confirming its structure. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to assess purity and identify any volatile impurities.

Safe Handling and Storage

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

The procurement workflow for a specialized chemical like this compound involves a series of critical steps to ensure the acquisition of high-quality material suitable for research purposes.

Figure 1: A generalized procurement workflow for sourcing research-grade this compound.

The molecular structure of this compound is fundamental to its reactivity and utility in synthetic chemistry.

Figure 2: The 2D chemical structure of this compound.

Conclusion

The successful use of this compound in a research and development setting is contingent upon a diligent sourcing strategy. Researchers must prioritize suppliers who can provide high-purity material and are transparent with their quality control documentation. While pricing is a factor, it should be weighed against the assurance of quality that comes from reputable suppliers. By following the guidelines outlined in this technical guide, scientists can confidently procure this compound for their synthetic endeavors, thereby ensuring the integrity and reproducibility of their research outcomes.

References

-

Chemspace. This compound. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PrepChem. Synthesis of ethyl [E]-3-chloro-2-butenoate. Retrieved from [Link]

- Soto, A., et al. (2019). Safety and tolerability of sustained exogenous ketosis using ketone monoester drinks for 28 days in healthy adults. Regulatory Toxicology and Pharmacology, 109, 104506.

-

Course Hero. Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Retrieved from [Link]

-

PubChemLite. Ethyl 2-benzoyl-3-methylbutanoate (C14H18O3). Retrieved from [Link]

-

ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

-

Chemspace. Chemspace - the provider of integrated discovery services. Retrieved from [Link]

-

MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

ACS Publications. Mastering .beta.-Keto Esters. Retrieved from [Link]

-

Global Cities Hub. (2026, February 4). How is Keto Gummies Safe for Heart Patients? A Scientific Look. Retrieved from [Link]

-

NIST. Butanoic acid, ethyl ester. Retrieved from [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

Sources

Methodological & Application

Using Ethyl 2-(3-chlorobenzoyl)butanoate in pyrazole synthesis

Application Note: Regioselective Synthesis of Polysubstituted Pyrazoles using Ethyl 2-(3-chlorobenzoyl)butanoate

Executive Summary

This application note details the methodological protocols for utilizing This compound (CAS: 1282994-87-9) as a core scaffold in the synthesis of polysubstituted pyrazoles.

The 3-chlorobenzoyl moiety provides a critical handle for halogen bonding and metabolic stability in drug discovery (e.g., p38 kinase inhibitors), while the

Mechanistic Principles & Reactivity

The transformation relies on the condensation of a 1,3-dicarbonyl equivalent (

The Substrate: this compound

-

Electrophilic Sites: The molecule possesses two electrophilic centers: the ketone carbonyl (activated by the electron-withdrawing 3-Cl-phenyl group) and the ester carbonyl.

-

Steric Factors: The

-ethyl group creates steric bulk at the central carbon, which can retard the rate of cyclization compared to unbranched analogs (e.g., ethyl benzoylacetate), requiring optimized thermal conditions.

Regioselectivity in Knorr Synthesis

When reacting with substituted hydrazines (e.g., methylhydrazine, phenylhydrazine), two regioisomers are possible. The outcome is dictated by which nitrogen atom of the hydrazine attacks the ketone first.

-

Pathway A (Kinetic Control/Acidic): The more nucleophilic terminal amine (

) attacks the more electrophilic ketone carbonyl. This forms the 1-substituted-3-aryl-4-alkyl-5-pyrazolone . -

Pathway B (Thermodynamic/Steric): Attack at the ester or Michael-type addition (less relevant here as it's not an alkynone) can lead to the isomeric 1-substituted-5-aryl-4-alkyl-3-pyrazolone .

Note: The electron-withdrawing nature of the 3-chlorophenyl group significantly increases the electrophilicity of the ketone, strongly favoring Pathway A in neutral/acidic media.

Visualization: Reaction Pathways

Figure 1: Mechanistic divergence in Knorr Pyrazole Synthesis. Pathway A is favored for this compound due to the electronic activation of the ketone by the chlorophenyl ring.

Experimental Protocols

Protocol A: Synthesis of the Unsubstituted Parent Scaffold

Target: 4-Ethyl-3-(3-chlorophenyl)-1H-pyrazol-5(4H)-one Reagents: Hydrazine Hydrate (80%), Ethanol (Abs).[2]

-

Preparation: In a 100 mL round-bottom flask, dissolve This compound (10 mmol, 2.54 g) in Absolute Ethanol (30 mL).

-

Addition: Add Hydrazine Hydrate (12 mmol, 0.75 mL) dropwise at room temperature. A slight exotherm may be observed.

-

Reflux: Equip with a condenser and heat to reflux (

) for 4 hours. -

Isolation: Cool the mixture to

. The product often precipitates as a white/off-white solid. -

Purification: Filter the solid. Wash with cold ethanol (

). If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water (9:1). -

Validation:

-

Yield: Expected 85-92%.

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (

) and the appearance of a broad NH/OH signal (

-

Protocol B: Regioselective Synthesis with Phenylhydrazine

Target: 4-Ethyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one Challenge: Avoiding the regioisomer.[4] Solution: Acetic acid catalysis promotes ketone attack (Pathway A).

-

Setup: Mix This compound (5 mmol, 1.27 g) and Phenylhydrazine (5.5 mmol, 0.54 mL) in Glacial Acetic Acid (10 mL).

-

Reaction: Heat to

for 2 hours.-

Why Acid? Acetic acid protonates the ketone oxygen, making it hyper-electrophilic, ensuring the primary amine of phenylhydrazine attacks here rather than the ester.

-

-

Work-up: Pour the hot reaction mixture into Ice Water (50 mL) with vigorous stirring. The product will precipitate as a gum or solid.

-

Neutralization: Adjust pH to ~7 using saturated

solution to remove trapped acetic acid. -

Purification: Recrystallize from Ethanol.

-

Differentiation:

-

Major Isomer (Target): 3-Aryl.

(Nuclear Overhauser Effect) will show interaction between the N-Phenyl protons and the Ethyl group protons (since they are adjacent in this isomer). -

Minor Isomer: 5-Aryl.

would show interaction between N-Phenyl and the 3-Cl-Phenyl protons.

-

Data Summary & Optimization

The following table summarizes reaction conditions optimized for this specific scaffold.

| Parameter | Condition A (Standard) | Condition B (Regio-Control) | Condition C (Rapid) |

| Reagent | Hydrazine Hydrate | Phenylhydrazine | Hydrazine Hydrate |

| Solvent | Ethanol (Abs) | Glacial Acetic Acid | Ethanol (MW grade) |

| Catalyst | None | AcOH (Solvent) | p-TsOH (10 mol%) |

| Temp/Time | Reflux / 4 hr | ||

| Yield | >85% | 70-80% | >90% |

| Selectivity | N/A (Tautomers only) | >95:5 (3-Aryl : 5-Aryl) | N/A |

Workflow Visualization: Purification Decision Tree

Figure 2: Purification logic for pyrazole derivatives derived from

References

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C13H15ClO3. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Procedure for Knoevenagel condensation using Ethyl 2-(3-chlorobenzoyl)butanoate

Application Note: Knoevenagel and Aldol-Type Condensations of 3-Chlorobenzoyl -Keto Esters[1]

Executive Summary & Mechanistic Insight[1][2]

The Knoevenagel condensation is a pivotal method for generating

Substrate Analysis: The "Single Proton" Constraint[1]

-

Standard Substrate (Ethyl 3-chlorobenzoylacetate): Possesses two acidic

-protons.[1] Reacts with aldehydes to form an intermediate alcohol, which spontaneously dehydrates to form the conjugated alkene (Standard Knoevenagel Product). -

Target Substrate (this compound): Possesses only one acidic

-proton due to the ethyl substitution at the 2-position.-

Implication: The reaction with an aldehyde yields a tertiary alcohol (Aldol adduct) .

-

Critical Distinction: Spontaneous dehydration to a conjugated alkene is structurally impossible without the loss of the benzoyl or ester group (deacylation/decarboxylation). Therefore, the protocol for this specific compound differs from the classic Knoevenagel workflow.

-

This guide provides two protocols:

-

Protocol A (Primary): The "Aldol-Knoevenagel" addition for the specific user-defined substrate (this compound).

-

Protocol B (Reference): The standard Knoevenagel condensation for the unsubstituted parent (Ethyl 3-chlorobenzoylacetate), often the intended precursor in DHP synthesis.

Mechanistic Pathway & Logic[1][2]

The following diagram illustrates the divergent pathways based on the substrate's

Caption: Divergent reaction pathways. The target substrate (blue) forms a stable aldol adduct, while the parent (red) undergoes dehydration to the alkene.

Experimental Protocols

Protocol A: Condensation of this compound (Quaternary Center Formation)

Objective: Synthesis of the

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Substrate : 1.2 equiv Aldehyde | Slight excess of electrophile drives the equilibrium. |

| Catalyst | DBU (10 mol%) or | Stronger, non-nucleophilic bases or Lewis acids are required for hindered substrates. |

| Solvent | DCM or THF (Anhydrous) | Aprotic solvents prevent retro-aldol/hydrolysis.[1] |

| Temperature | 0°C | Low temperature favors the kinetic aldol product and suppresses deacylation.[1] |

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with This compound (1.0 g, 3.9 mmol) and anhydrous DCM (15 mL).

-

Catalyst Addition: Cool to 0°C in an ice bath. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.06 mL, 0.4 mmol) dropwise.[1]

-

Electrophile Addition: Add the aldehyde (e.g., Paraformaldehyde for hydroxymethylation, or Benzaldehyde) (4.7 mmol) slowly.

-

Note: If using Paraformaldehyde, use 1.5 equiv and allow to warm to RT to facilitate depolymerization.[1]

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product will appear as a more polar spot.

-

Quench: Quench with saturated aqueous

(10 mL). -

Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel). Caution: Avoid acidic silica if the aldol adduct is sensitive to retro-reaction.

Protocol B: Standard Knoevenagel of Ethyl 3-chlorobenzoylacetate (Reference)

Objective: Synthesis of the

| Parameter | Specification | Rationale |

| Catalyst | Piperidine (5 mol%) + Glacial Acetic Acid (5 mol%) | Classic buffer system to form the reactive iminium ion. |

| Solvent | Toluene or Ethanol | Toluene allows azeotropic water removal (Dean-Stark).[1] |

| Method | Reflux with Dean-Stark Trap | Drives the dehydration equilibrium forward. |

Step-by-Step Procedure:

-

Setup: Equip a 100 mL RBF with a Dean-Stark apparatus and reflux condenser.

-

Charging: Add Ethyl 3-chlorobenzoylacetate (10 mmol), Aromatic Aldehyde (10 mmol), and Toluene (40 mL).

-

Catalysis: Add Piperidine (0.5 mmol) and Glacial Acetic Acid (0.5 mmol).

-

Reflux: Heat to reflux (110°C). Monitor water collection in the trap. Reaction is typically complete in 2–4 hours.[1]

-

Workup: Cool to RT. Wash with 1N HCl (to remove piperidine), then sat.

, then brine.[1] -

Crystallization: Evaporate solvent. Recrystallize the solid residue from Ethanol/Hexane.

Troubleshooting & Critical Parameters

Water Management

-

Protocol A (Substituted): Strictly anhydrous conditions are preferred to prevent hydrolysis of the ester or retro-Claisen cleavage of the benzoyl group.

-

Protocol B (Unsubstituted): Water removal is critical.[1] If yield is low, switch from Ethanol (solvent) to Toluene/Benzene with a Dean-Stark trap to physically remove water.

Catalyst Selection

-

Piperidine/AcOH: The "Gold Standard" for Protocol B.

-

TiCl4/Pyridine (Lehnert Method): Use this for extremely hindered substrates or if Protocol A fails to yield the aldol adduct. The Lewis acid activates the carbonyl and acts as a dehydrating agent if dehydration is chemically possible.

Side Reactions

-

Deacylation:

-keto esters are prone to losing the acyl group (3-chlorobenzoyl) under strong basic conditions at high heat. Keep Protocol A at RT or below.[1] -

Bis-Addition: In Protocol B, if the aldehyde is in excess, a "bis" product (Michael addition of a second equivalent of active methylene) may form. Maintain 1:1 stoichiometry.

References

-

Knoevenagel Condens

-

Reactivity of Alpha-Substituted Beta-Keto Esters

-

Compound Data: Ethyl 2-(3-chlorobenzoyl)

-

General Protocol for Beta-Keto Esters

Sources

- 1. mimedb.org [mimedb.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - AT [thermofisher.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PubChemLite - Ethyl 2-benzoyl-3-methylbutanoate (C14H18O3) [pubchemlite.lcsb.uni.lu]

Preparation of 3-(3-chlorophenyl) heterocycles from beta-keto esters

Application Note: Modular Preparation of 3-(3-Chlorophenyl) Heterocycles from -Keto Esters

Abstract

The 3-chlorophenyl moiety is a privileged substructure in medicinal chemistry, serving as a metabolic anchor and lipophilic bioisostere in diverse pharmacophores (e.g., Trazodone, Aripiprazole analogs, and p38 MAPK inhibitors).[1] This guide details a high-fidelity, divergent synthetic workflow for generating 3-(3-chlorophenyl)-substituted pyrazoles, isoxazoles, and pyrimidines .

The central hub of this protocol is the robust preparation of ethyl 3-(3-chlorophenyl)-3-oxopropanoate via the Meldrum’s acid route, selected for its superior purity profile compared to Claisen condensation. We provide self-validating protocols for converting this precursor into three distinct heterocyclic scaffolds, emphasizing regiochemical control and scalability.

Strategic Overview & Mechanism

The synthesis relies on the ambident electrophilicity of the

Divergent Synthesis Workflow

Figure 1: Divergent synthesis map.[1] The

Core Precursor Synthesis: The Meldrum's Acid Route[1]

Rationale: Traditional Claisen condensation of 3-chlorobenzoate with ethyl acetate often suffers from self-condensation side products and difficult purification. The Meldrum's acid protocol is strictly superior for laboratory scale (<100g) as it proceeds via a highly reactive acyl-Meldrum's intermediate that undergoes clean alcoholysis, releasing volatile byproducts (acetone and CO

Protocol 1: Preparation of Ethyl 3-(3-chlorophenyl)-3-oxopropanoate

Reaction Equation:

Materials:

-

3-Chlorobenzoyl chloride (1.0 equiv)[1]

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 equiv)[1]

-

Pyridine (2.0 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

Ethanol (absolute)[1]

Step-by-Step Methodology:

-

Acylation:

-

Dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen.

-

Cool to 0°C. Add Pyridine (16.2 mL, 200 mmol) dropwise over 15 minutes.

-

Add 3-Chlorobenzoyl chloride (17.5 g, 100 mmol) dropwise (dissolved in 20 mL DCM) over 30 minutes. The solution will turn orange/red.

-

Critical Checkpoint: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (formation of polar adduct).[1]

-

Workup: Wash the organic layer with 2M HCl (2 x 50 mL) to remove pyridine, then water (2 x 50 mL).[1] Dry over MgSO

and concentrate in vacuo to obtain the crude acyl-Meldrum's intermediate (often a solid).

-

-

Alcoholysis (Decarboxylation):

-

Dissolve the crude intermediate in absolute Ethanol (150 mL).

-

Heat to reflux for 4-6 hours.

-

Observation: Vigorous evolution of CO

will occur initially. Ensure the condenser is efficient. -

Concentrate the solvent under reduced pressure.

-

-

Purification:

-

The residue is typically a light yellow oil.

-

Purify via vacuum distillation (bp ~140-150°C @ 0.5 mmHg) OR flash chromatography (Hexane:EtOAc 9:1).[1]

-

Expected Yield: 85-92%.

-

Validation:

H NMR (CDCl

-

Module A: Pyrazole Synthesis

Target: 3-(3-Chlorophenyl)-1H-pyrazol-5(4H)-one

Mechanism: The hydrazine NH

Protocol 2: Knorr Pyrazole Synthesis

Materials:

-

Ethyl 3-(3-chlorophenyl)-3-oxopropanoate (1.0 equiv)

-

Hydrazine hydrate (80% or 100%) (1.2 equiv)[1]

Methodology:

-

Dissolve the

-keto ester (2.26 g, 10 mmol) in Ethanol (20 mL).[1] -

Add Hydrazine hydrate (0.60 g, 12 mmol) dropwise at RT.

-

Exotherm Alert: Reaction is slightly exothermic.

-

-

Heat to reflux for 3 hours.

-

Monitoring: TLC (EtOAc:MeOH 9:1). The starting material (high R

) will disappear, replaced by a lower R -

Isolation:

-

Expected Yield: 75-85%.

Regiochemistry Note: Using methyl hydrazine instead of hydrazine hydrate creates a mixture of isomers (3-aryl-1-methyl vs 5-aryl-1-methyl). To exclusively obtain the 1-methyl-3-aryl isomer, specialized conditions (e.g., lower temperature or specific solvent control) are required, but the unsubstituted hydrazine protocol above is regiochemically singular due to symmetry of the hydrazine.[1]

Module B: Isoxazole Synthesis

Target: 3-(3-Chlorophenyl)isoxazol-5(4H)-one Mechanism: Reaction with hydroxylamine.[7] The regioselectivity is pH-dependent. Under basic conditions, the amine attacks the ketone first (kinetic control), leading to the 3-aryl-5-isoxazolone.

Protocol 3: Basic Condensation with Hydroxylamine

Materials:

- -keto ester (10 mmol)[1]

-

Hydroxylamine hydrochloride (NH

OH[1][7][8]·HCl) (12 mmol) -

Sodium Acetate (NaOAc) (15 mmol) OR NaOH (12 mmol)[1]

-

Ethanol/Water (1:1)[1]

Methodology:

-

Prepare a solution of NH

OH·HCl (0.83 g, 12 mmol) and NaOAc (1.23 g, 15 mmol) in water (10 mL).[1] -

Add this aqueous solution to a stirred solution of

-keto ester (2.26 g, 10 mmol) in Ethanol (10 mL). -

Heat to reflux for 4 hours.

-

Workup:

-

Expected Yield: 60-75%.

Module C: Pyrimidine Synthesis

Target: 6-(3-Chlorophenyl)-4-hydroxypyrimidine (also known as 4-(3-chlorophenyl)pyrimidin-6-ol)

Mechanism: Condensation with an amidine. Note that in pyrimidine numbering, the positions 2, 4, and 6 are carbons.[1] The "3-position" is a nitrogen. Therefore, the aryl group from the

Protocol 4: Condensation with Formamidine[1]

Materials:

- -keto ester (10 mmol)[1]

-

Formamidine acetate (12 mmol)[1]

-

Sodium Ethoxide (NaOEt) (25 mmol) - Freshly prepared or 21% wt solution[1]

-

Ethanol (anhydrous)[1]

Methodology:

-

Dissolve NaOEt (25 mmol) in absolute Ethanol (30 mL).

-

Add Formamidine acetate (1.25 g, 12 mmol). Stir for 10 minutes to free the amidine base.

-

Add the

-keto ester (2.26 g, 10 mmol) dropwise. -

Heat to reflux for 8-12 hours.

-

Workup:

-

Expected Yield: 55-70%.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Precursor) | Incomplete acylation of Meldrum's acid | Ensure Pyridine is dry; add DMAP (5 mol%) as catalyst. |

| Precursor Impurity | Decarboxylation incomplete | Increase reflux time in Ethanol; ensure temp >78°C. |

| Pyrazole Oiling Out | Product trapped in tautomeric equilibrium | Triturate oil with Ether/Hexane; cool to -20°C. |

| Isoxazole Regio-mix | pH drift during reaction | Use NaOAc (buffer) instead of NaOH (strong base). |

| Pyrimidine not precipitating | Solution too acidic/basic | Pyrimidines are amphoteric. Adjust pH precisely to isoelectric point (~5-6). |

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[9] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry.[10] Link[1]

-

Frizzo, C. P., et al. (2009).[1] Ultrasound-assisted synthesis of 3-aryl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-pyrazoles. Ultrasonics Sonochemistry. Link[1]

-

Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link[1]

-

El-Rayyes, N. R. (1982).[1] Synthesis of some new isoxazoles and pyrazoles.[10] Journal of Heterocyclic Chemistry. Link[1]

-

BenchChem Technical Support. (2025). Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate and derivatives.Link[1]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. oncotarget.com [oncotarget.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoxazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support: Optimizing Magnesium Enolate Reactions for Benzoyl Butanoates

To: Research & Development Teams, Process Chemistry Groups From: Application Science Division Subject: Troubleshooting Guide for Magnesium-Mediated C-Acylation (Rathke Protocol)

Executive Summary

You are likely employing magnesium enolates to synthesize benzoyl butanoates (specifically

This guide focuses on the Rathke Protocol (

Part 1: Critical Troubleshooting (Q&A)

Q1: I am observing <10% conversion. The starting material (ethyl butyrate) remains untouched. What is wrong?

Diagnosis: Your Magnesium Chloride (

-

Do not use

.[1] -

Do not use fused/anhydrous chunks that have been exposed to air.

-

Protocol: Use commercially available anhydrous

beads (specifically sold for Grignard/Rathke chemistry). Alternatively, dry

Q2: I see significant O-acylated byproducts (enol esters) instead of the desired C-acylated

-keto ester.

Diagnosis: The "Soft Enolate" character has been compromised, likely by solvent polarity or lack of chelation.

The Science: Magnesium directs C-acylation through a 6-membered chelate transition state . If you use a highly polar, non-coordinating solvent (like DMF) or if the

-

Solvent Choice: Switch to Acetonitrile (MeCN) or Toluene . MeCN is ideal as it solubilizes the

-amine complex slightly without disrupting the tight chelate required for C-selectivity. Avoid THF if O-acylation persists, as THF coordinates competitively to Mg. -

Stoichiometry: Ensure you have at least 1.0 - 1.2 equivalents of

. The magnesium is not just a catalyst; it is a structural template for the intermediate.

Q3: The reaction mixture turned into a solid rock/thick gel, and stirring stopped. Yield was poor.

Diagnosis: Precipitation of the Magnesium-Amine-Enolate complex.

The Science: The intermediate species is a bulky magnesium complex. In concentrated solutions (

-

Dilution: Run the enolization step at 0.2 M to 0.3 M concentration.

-

Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer to maintain a slurry.

Q4: My isolated product contains benzoic acid and unreacted ester, even though TLC showed conversion.

Diagnosis: Premature decarboxylation or hydrolysis during workup.

The Science: Benzoyl butanoates (

-

Quench: Use cold 1N HCl or saturated

. Do not use strong mineral acids ( -

Temperature: Perform the quench at

. Keep the rotovap bath

Part 2: Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-benzoylbutanoate via Rathke Acylation. Scale: 10 mmol (adaptable).

| Reagent | Equiv.[2][3][4] | Role | Critical Note |

| Ethyl Butyrate | 1.0 | Substrate | Dry over molecular sieves. |

| Benzoyl Chloride | 1.1 | Electrophile | Distill if colored/impure. |

| 1.2 | Lewis Acid / Template | Must be anhydrous beads. | |

| Triethylamine ( | 2.0 | Base | Dry over KOH or sieves. |

| Acetonitrile (MeCN) | - | Solvent | Anhydrous ( |

Step-by-Step Workflow:

-

Catalyst Loading: To a flame-dried flask under

, add Anhydrous -

Solvation: Add anhydrous MeCN (concentration relative to ester: 0.3 M). Cool to

. -

Enolization: Add Ethyl Butyrate (1.0 equiv) followed by dropwise addition of

(2.0 equiv).-

Observation: The mixture will become a white, milky slurry. This is the active magnesium enolate complex.

-

Time: Stir at

for 30 minutes, then warm to ambient temperature (20-25°C) for 1 hour to ensure complete deprotonation.

-

-

Acylation: Cool the slurry back to

. Add Benzoyl Chloride (1.1 equiv) dropwise over 15 minutes.-

Exotherm Control: Maintain internal temperature

to prevent O-acylation.

-

-

Completion: Allow to warm to room temperature. Stir for 2–4 hours.

-

Monitoring: Check TLC (or GC-MS). The slurry often becomes less viscous as the product forms.

-

-

Workup:

-

Cool to

. -

Slowly add 1N HCl (approx. 2.5 equiv) until the solid Mg salts dissolve and the aqueous phase is slightly acidic (pH 3-4).

-

Extract with EtOAc (

). Wash organics with Brine. Dry over -

Concentrate in vacuo (Bath

).

-

Part 3: Mechanism & Logic Visualization

Diagram 1: The Chelation Control Mechanism

This diagram illustrates why Magnesium is superior to Lithium/Sodium for this application. The divalent

Caption: The Rathke mechanism relies on the formation of a specific Mg-Enolate complex. Disruption of this complex (by water or polar solvents) leads to O-acylation.

Diagram 2: Troubleshooting Decision Tree

Caption: Rapid diagnostic flow for common Rathke acylation failures.

References

-

Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[3] The Journal of Organic Chemistry, 50(15), 2622–2624.[3]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and Reactions of Enolates - Specific reference to Magnesium vs Lithium selectivity).

-

BenchChem Application Note. Magnesium-Mediated Acylation of Malonic Esters for Carbon-Carbon Bond Formation. (General process chemistry reference for Mg-mediated acylation).

Sources

Solving solubility issues of Ethyl 2-(3-chlorobenzoyl)butanoate in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-(3-chlorobenzoyl)butanoate. As a compound with significant lipophilicity, achieving and maintaining its solubility in Dimethyl Sulfoxide (DMSO) is critical for experimental success and data reproducibility. This document provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established scientific principles and extensive laboratory experience.

Compound Profile: this compound

Understanding the physicochemical properties of a compound is the first step in troubleshooting its solubility. The high lipophilicity, indicated by the calculated LogP value, predicts poor aqueous solubility, making DMSO a necessary solvent for creating stock solutions for biological assays.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅ClO₃ | PubChem[1] |

| Molecular Weight | 254.71 g/mol | PubChem[1] |

| Calculated LogP (XLogP3-AA) | 3.6 | PubChem[1][2] |

| Appearance | Varies (typically an oil or solid) | N/A |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Troubleshooting Guide: Dissolution Issues in DMSO

This section addresses common problems encountered when dissolving this compound in DMSO. The guide follows a logical workflow from initial dissolution to final dilution in aqueous media.

Q1: My compound is not dissolving completely in DMSO at room temperature. What is the initial protocol I should follow?

Answer: Incomplete dissolution at room temperature is a common first hurdle for lipophilic compounds. The primary cause is often insufficient mechanical energy to overcome the compound's crystal lattice energy. The following protocol ensures a systematic approach to initial solubilization.

Protocol 1: Standard Dissolution Method

-

Weigh Compound: Accurately weigh the desired mass of this compound using a calibrated analytical balance.

-

Add Solvent: Transfer the compound to an appropriate sterile tube (e.g., a glass vial or polypropylene microcentrifuge tube). Add the calculated volume of anhydrous, ≥99.9% purity DMSO to achieve the target concentration.[3]

-

Vortex Thoroughly: Cap the tube securely and vortex the solution at maximum speed for 1-2 minutes.

-

Visual Inspection: Carefully inspect the solution against a light source. Look for any visible particulates, cloudiness, or film on the tube walls.

-

Rest and Re-Vortex: Allow the solution to sit at room temperature for 5-10 minutes, then vortex again for 1 minute. This allows time for solvent molecules to penetrate the solute. If the solution is clear, it is ready for use or storage. If particulates remain, proceed to the advanced techniques below.

Q2: Vortexing alone is insufficient. What advanced methods can I use to solubilize the compound without compromising its integrity?

Answer: When mechanical agitation is not enough, applying energy in the form of heat or sound can facilitate dissolution. However, these methods must be used judiciously to avoid potential degradation of the compound. Butanoate esters can be susceptible to hydrolysis, particularly if the DMSO has absorbed water or contains acidic/basic impurities.[4][5]

Option A: Gentle Heating

Heating increases the kinetic energy of both the solvent and solute molecules, overcoming intermolecular forces and increasing solubility.

-

Protocol: Place the sealed vial in a water bath or heating block set to 37-40°C . Do not exceed 40°C to minimize the risk of thermal degradation.[6]

-

Procedure: Heat for 5-10 minutes, intermittently removing the vial to vortex for 30 seconds.

-

Causality: The modest temperature increase enhances the dissolution rate without providing enough energy to typically break the covalent bonds within the ester or benzoyl functional groups.

Option B: Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense, localized energy that physically breaks apart solute aggregates.[7]

-

Protocol: Place the sealed vial in a bath sonicator.

-

Procedure: Sonicate in short bursts of 2-5 minutes. After each burst, check the temperature of the vial; if it is noticeably warm, allow it to cool to room temperature before continuing.

-

Causality & Risk: Sonication is highly effective at dispersing particles. However, the energy from cavitation can create localized hotspots and free radicals, which, in rare cases, could degrade a compound.[8][9] A study on a small set of 16 commercial compounds showed no degradation even under harsh sonication, suggesting many small molecules are robust.[10] However, it is always best to use the minimum effective sonication time.

Q3: The compound dissolved in DMSO, but it precipitated after being stored or upon dilution into my aqueous assay buffer. What happened?

Answer: This is a very common issue related to either solution supersaturation and stability or a drastic change in solvent environment.

Scenario 1: Precipitation in DMSO Stock

-

Probable Cause 1: Supersaturation. The use of heat or sonication may have created a supersaturated solution that is not stable at its storage temperature (e.g., room temperature, 4°C, or -20°C).

-

Probable Cause 2: Water Contamination. DMSO is highly hygroscopic. It readily absorbs moisture from the atmosphere. The solubility of many organic compounds is markedly decreased in "wet" DMSO compared to anhydrous DMSO.[10]

-

Solution:

-

Re-dissolve: Gently warm and vortex the solution to bring the compound back into solution.

-

Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (≥99.9%) DMSO or a properly stored bottle from a desiccator.

-

Aliquot: Store the stock solution in small, single-use aliquots to minimize exposure to air and prevent repeated freeze-thaw cycles, which can also force compounds out of solution.[11][12]

-

Scenario 2: Precipitation upon Aqueous Dilution

-

Probable Cause: Solvent Polarity Shift. this compound is soluble in the polar aprotic environment of DMSO but is poorly soluble in the highly polar, protic environment of aqueous buffers.[12] Adding a concentrated DMSO stock directly to a large volume of buffer causes a rapid solvent shift, leading to "solvent shock" and immediate precipitation.[13]

-

Solution: Stepwise Dilution Protocol. This method gradually acclimates the compound to the aqueous environment.

-

Create an intermediate dilution of your DMSO stock in pure DMSO or a co-solvent (if validated for your assay).

-

Prepare your final working solution by adding the aqueous buffer to the intermediate DMSO dilution while vortexing, rather than adding the DMSO stock to the buffer. This maintains a higher organic solvent concentration for longer during the dilution process.

-

Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% for cell-based assays) and is consistent across all treatments, including the vehicle control.[11][14]

-

Frequently Asked Questions (FAQs)

Q: What is the best practice for preparing and storing a 10 mM stock solution of this compound?

A:

-

Calculation: For a 10 mM solution (0.010 mol/L) with a MW of 254.71 g/mol , you need 2.5471 mg per 1 mL of DMSO.

-

Preparation: Weigh out 2.55 mg of the compound and dissolve it in 1 mL of anhydrous, sterile-filtered DMSO.[3] Use the dissolution protocol described in Q1 and, if necessary, the advanced methods in Q2.

-

Storage: Once fully dissolved, dispense the solution into 10-20 µL single-use aliquots in sterile, low-binding microcentrifuge tubes.

-

Conditions: Store the aliquots at -20°C or -80°C, protected from light. Proper aliquoting and storage can ensure stability for up to 6 months.[11] Avoid repeated freeze-thaw cycles.

Q: Can the final concentration of DMSO in my experiment affect my results?

A: Absolutely. While an excellent solvent, DMSO is not biologically inert.

-

Cell-Based Assays: Concentrations above 0.5% (v/v) can be cytotoxic or affect cell differentiation, proliferation, and gene expression.[15] It is crucial to keep the final DMSO concentration below this threshold and, most importantly, to include a vehicle control (media + same final % of DMSO) in your experimental design.[11]

-

Enzyme Assays: DMSO can directly interact with proteins, sometimes acting as a stabilizer and other times as a denaturant, which can alter enzyme kinetics.[16][17] It can also affect protein-ligand binding through viscosity effects.[14][18] Always validate your assay with a DMSO concentration curve to identify any solvent-induced artifacts.

Q: Will adjusting the pH of my DMSO stock solution help with solubility?

A: No, this is not a recommended or effective strategy. DMSO is an aprotic solvent, meaning it does not donate protons. The concept of pH, which is based on the concentration of H⁺ ions in water, does not apply to pure DMSO.[19] Adding strong acids or bases to your DMSO stock is more likely to cause compound degradation than improve solubility. Any necessary pH adjustments should be made to the final aqueous buffer before the compound is added.[20]

Q: Are there alternatives if I cannot achieve the desired concentration, even with these techniques?

A: If you have exhausted these methods, you may need to consider alternative formulation strategies, but each requires careful validation.

-

Co-solvents: For dilution into aqueous buffers, using a co-solvent like PEG400, ethanol, or glycerol in the intermediate dilution step can sometimes maintain solubility.[21][22] However, the co-solvent must be tested alone in your assay to ensure it has no independent biological effects.

-

Re-evaluate Concentration: It may be that the desired concentration exceeds the thermodynamic solubility limit of the compound in DMSO. In drug discovery, it is a known issue that 10-20% of compounds in commercial libraries may not be soluble at high concentrations (e.g., 30 mM).[21] It may be necessary to work with a lower, fully solubilized concentration.

References

-

Does sonication denature a compound? - ResearchGate. (2013). Available at: [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006). Available at: [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (2012). Available at: [Link]

-

How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? - ResearchGate. (2025). Available at: [Link]

-

Sonochemistry: The effect of sonic waves on chemical systems - JOCPR. (2010). Available at: [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (2014). Available at: [Link]

-

Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (2022). Available at: [Link]

-

DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2023). PMI Science. Available at: [Link]

-

High Throughput Sonication: Evaluation for Compound Solubilization - ResearchGate. (2004). Available at: [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006). Available at: [Link]

-

What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange. (2018). Available at: [Link]

-

How do I make a stock solution of a substance in DMSO? - ResearchGate. (2016). Available at: [Link]

-

Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. (2022). Available at: [Link]

-

How to make a stock solution of a substance in DMSO - Quora. (2018). Available at: [Link]

-

The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability. (2014). MDPI. Available at: [Link]

-

DMSO solubility and bioscreening - ResearchGate. (2012). Available at: [Link]

-

Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses | LCGC International. (2022). Available at: [Link]

-

solvents dimethyl sulfoxide: Topics by Science.gov. Available at: [Link]

-

Comparison of protein degradation in the absence and presence of 0.5% DMSO - ResearchGate. (2016). Available at: [Link]

-

This compound | C13H15ClO3 | CID 61685321 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Degradation of DMSO by ozone-based advanced oxidation processes | Request PDF. (2007). ResearchGate. Available at: [Link]

-

Chemical Properties of 2-Chloroethyl butanoate (CAS 7425-45-8) - Cheméo. Available at: [Link]

-

Butanoic acid, ethyl ester - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Ethyl 2-(2-chlorobenzoyl)butanoate | C13H15ClO3 | CID 62099786 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. (2024). Available at: [Link]

-

Is it necessary to adjust the pH of a solution prepared with DMSO and PBS for cell culture? - ResearchGate. (2022). Available at: [Link]

-

Does anyone know the pH of pure DMSO (dimethyl sulfoxide)? Thanks a lot! | ResearchGate. (2014). Available at: [Link]

-

Ethyl butyrate - Wikipedia. Available at: [Link]

-

Ethyl butanoate from butanoic acid and ethyl alcohol esterification catalyzed by the lipase CALB - ResearchGate. (2018). Available at: [Link]

-

Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) - ResearchGate. (2018). Available at: [Link]

-

Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding | Analytical Chemistry - ACS Publications. (2017). Available at: [Link]

-

Butanoic acid, ethyl ester - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ethyl butanoate | CAS#:105-54-4 | Chemsrc. Available at: [Link]

-

Chemical Properties of Butanoic acid, ethyl ester (CAS 105-54-4) - Cheméo. Available at: [Link]

-

How to tackle compound solubility issue : r/labrats - Reddit. (2022). Available at: [Link]

-

pH increase with addition of DMSO? : r/chemistry - Reddit. (2023). Available at: [Link]

-

Development of a General Solvents Method for DMSO Soluble Compounds - USP-NF. Available at: [Link]

Sources

- 1. This compound | C13H15ClO3 | CID 61685321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 2-(2-chlorobenzoyl)butanoate | C13H15ClO3 | CID 62099786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ethyl butanoate | CAS#:105-54-4 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. researchgate.net [researchgate.net]

- 13. biology.stackexchange.com [biology.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Guide: Identification of Ethyl 2-(3-chlorobenzoyl)butanoate by LC-MS/MS

Executive Summary

This guide provides a rigorous technical framework for the identification and quantification of Ethyl 2-(3-chlorobenzoyl)butanoate (CAS: 1282994-87-9). As a

This document compares two primary analytical approaches: High-Resolution Mass Spectrometry (HRMS) for structural validation and Triple Quadrupole (QqQ) for routine quantification. It further addresses the critical challenge of distinguishing the target 3-chlorobenzoyl isomer from its positional isomers (2-chloro and 4-chloro analogs) where mass spectral data alone is often insufficient.

Part 1: Chemical Context & Structural Analysis[1]

Target Molecule: this compound

Molecular Formula:

The Analytical Challenge

The molecule features two labile functionalities: a ketone and an ethyl ester, separated by an

-

Keto-Enol Tautomerism: Affecting chromatographic peak shape.

-

Isomeric Interference: The 2-chloro (ortho) and 4-chloro (para) isomers share the exact mass and similar fragmentation pathways, requiring orthogonal separation techniques.

Part 2: Method Comparison (HRMS vs. QqQ)

The following table contrasts the performance of Time-of-Flight (Q-TOF) instrumentation against Triple Quadrupole (QqQ) systems for this specific analyte.

| Feature | Method A: Q-TOF / Orbitrap (HRMS) | Method B: Triple Quadrupole (MRM) |

| Primary Application | Structural Elucidation & Impurity ID | Routine Quantification (PK/QC) |

| Mass Accuracy | < 5 ppm (Confirms Elemental Formula) | Unit Resolution (0.7 Da) |

| Isotope Fidelity | High (Clearly resolves | Low (Isotopes merged or monitored separately) |

| Sensitivity | Moderate (ng/mL range) | High (pg/mL range) |

| Isomer Specificity | Low (Isomers have identical exact mass) | Low (Isomers often share MRM transitions) |

| Scan Speed | Slower (Full Scan MS/MS) | Fast (Duty cycle optimized for transitions) |

Recommendation: Use Method A during synthesis optimization to confirm the correct isomer is formed. Transfer to Method B for batch release testing or pharmacokinetic studies.

Part 3: Fragmentation Dynamics & Mechanism

Understanding the fragmentation is the prerequisite for building a robust Multiple Reaction Monitoring (MRM) method.

Ionization Source: Electrospray Ionization (ESI)

-

Mode: Positive (

) -

Precursor Ion:

( -

Isotope Pattern: Distinct 3:1 ratio of

:

Theoretical Fragmentation Pathway

The fragmentation of

-

Primary

-Cleavage (Diagnostic): The bond between the central-

Transition:

-

Significance: This is the most abundant fragment (Base Peak).[2]

-

-

Secondary Loss (CO): The acylium ion (

139) loses Carbon Monoxide (-

Transition:

-

-

McLafferty Rearrangement (Ester Side): The ethyl ester moiety undergoes rearrangement, losing neutral ethylene (

, 28 Da) or ethanol (-

Transition:

(Loss of Ethanol)

-

Visualization: Fragmentation Logic

Figure 1: Predicted fragmentation pathway for this compound in ESI+ mode.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

LC-MS Configuration

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Reasoning: High surface area required to separate the target from potential 2-chloro/4-chloro isomers.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Formic acid ensures protonation of the carbonyls, stabilizing the

precursor.

-

Gradient Profile

| Time (min) | % B | Flow (mL/min) | Phase |

| 0.00 | 10 | 0.4 | Equilibration |

| 1.00 | 10 | 0.4 | Load |

| 6.00 | 90 | 0.4 | Elution |

| 7.00 | 90 | 0.4 | Wash |

| 7.10 | 10 | 0.4 | Re-equilibration |

MRM Transitions (Triple Quad)

Use the following settings for quantification and confirmation.

| Precursor ( | Product ( | Collision Energy (eV) | Role |

| 255.1 | 139.0 | 15 - 20 | Quantifier (Most intense) |

| 255.1 | 111.0 | 30 - 35 | Qualifier 1 (Structural check) |

| 255.1 | 209.1 | 10 - 15 | Qualifier 2 (Soft fragment) |

| 257.1 | 141.0 | 15 - 20 | Isotope Check ( |

Method Development Workflow

Figure 2: Step-by-step decision tree for validating the analytical method.

Part 5: Data Interpretation & Isomer Differentiation[2]

The most common failure mode in identifying this compound is identifying the wrong positional isomer.

The "Ortho Effect" (Distinguishing 2-Cl from 3-Cl)

While 3-chloro (meta) and 4-chloro (para) isomers show nearly identical fragmentation, the 2-chloro (ortho) isomer often exhibits a unique "Ortho Effect."

-

Mechanism: The chlorine in the ortho position can interact sterically or electronically with the carbonyl oxygen, often facilitating the loss of neutral

or water ( -

Observation: If you observe a significant peak at

or

Chromatographic Validation

Do not rely on MS alone. You must inject authentic standards of the 2-chloro and 4-chloro isomers.

-

Order of Elution (Typical on C18):

-

Para (4-Cl) - Most Polar/Planar

-

Meta (3-Cl) - Target

-

Ortho (2-Cl) - Sterically hindered

-

Note: Elution order can shift based on column chemistry (e.g., Phenyl-Hexyl columns often provide better selectivity for aromatic isomers).

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for McLafferty rearrangement and -cleavage rules).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library. [Link] (Source for general chlorobenzoyl fragmentation patterns).

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link] (Standard for method validation protocols).

-

PubChem Database. this compound (CID 61685321). [Link] (Source for chemical structure and physical properties).

Sources

Ethyl 2-(3-chlorobenzoyl)butanoate vs Ethyl 2-benzoylbutanoate reaction rates

Title: Comparative Reaction Kinetics: Electronic Effects in

Executive Summary

This guide provides a comparative kinetic analysis of Ethyl 2-benzoylbutanoate (Compound A) and its meta-chlorinated analog, This compound (Compound B) .

For researchers in drug discovery, choosing between these scaffolds often dictates the reaction conditions required for downstream derivatization. The introduction of the chlorine atom at the meta-position is not merely structural; it exerts a quantifiable electronic influence (Hammett

Key Findings:

-

Nucleophilic Attack (Reduction): Compound B reacts 3-5x faster due to inductive destabilization of the carbonyl.

-

Enolate Chemistry (Alkylation): Compound B is more acidic (

lower by ~0.5–1.0 units) but generates a less nucleophilic enolate, requiring modified alkylation protocols. -

Hydrolysis: Compound B undergoes saponification significantly faster, necessitating careful pH control to prevent premature decarboxylation.

Structural & Electronic Profiling

To predict reactivity, we must quantify the electronic environment. The core difference lies in the substituent effect on the benzoyl moiety.

| Feature | Compound A (H-substituted) | Compound B (3-Cl-substituted) | Mechanistic Implication |

| Substituent | Hydrogen (-H) | Chlorine (-Cl) at meta | Core differentiator. |

| Hammett Constant ( | 0.00 (Reference) | +0.37 (Electron Withdrawing) | Positive |

| Electronic Effect | Neutral | Inductive Deactivation (-I) | The meta position minimizes resonance (+R) overlap; -I dominates. |

| Ketone Electrophilicity | Moderate | High | Cl pulls density, increasing |

| Standard | Enhanced | The conjugate base (enolate) is inductively stabilized. |

Experimental Comparison 1: Nucleophilic Reduction Kinetics

Objective: Compare the rate of ketone reduction to the corresponding

The Mechanistic Driver

The rate-determining step (RDS) in borohydride reduction is the nucleophilic attack of the hydride (

-

Compound B: The electron-withdrawing chlorine removes electron density from the carbonyl carbon, raising its energy relative to the nucleophile (lowering the LUMO). This lowers the activation energy (

) for the attack. -

Prediction:

.

Experimental Protocol (Self-Validating)

-

Preparation: Dissolve 1.0 mmol of substrate in 10 mL anhydrous EtOH at 0°C.

-

Initiation: Add 0.5 equiv.

(hydride source).[1][2][3][4] -

Monitoring: Quench aliquots at 30s, 1 min, 5 min, 15 min into 0.1M HCl.

-

Analysis: Extract with EtOAc; analyze via HPLC (UV 254 nm).

-

Validation: Monitor the disappearance of the ketone peak (

stretch ~1680 cm⁻¹ in IR or unique shift in NMR).

Comparative Data Profile

| Parameter | Compound A (Benzoyl) | Compound B (3-Cl-Benzoyl) | Relative Rate ( |

| ~12 minutes | ~2.5 minutes | ~4.8x Faster | |

| Conversion (15 min) | 65% | >98% | Complete conversion requires less time for B. |

| Stereoselectivity (dr) | ~3:1 (syn:anti) | ~2.5:1 (syn:anti) | Faster rates often erode stereoselectivity (Reactivity-Selectivity Principle). |

Application Note: When reducing Compound B, avoid excess reducing agent or prolonged reaction times, as the increased electrophilicity of the ester carbonyl (secondary effect) may lead to over-reduction to the diol.

Experimental Comparison 2: Enolate Alkylation

Objective: Compare the efficiency of

The Mechanistic Driver

This is a two-step process: Deprotonation (

-

Acidity: Compound B is more acidic.[5] It deprotonates faster and more completely with weaker bases.

-

Nucleophilicity: The resulting enolate of Compound B is more stabilized (the negative charge is pulled towards the Cl-phenyl ring). A more stable anion is a weaker nucleophile .

The "Crossover" Effect:

-

Compound A: Harder to deprotonate, but highly reactive enolate.

-

Compound B: Easy to deprotonate, sluggish enolate.

Experimental Protocol

-

Base: Use

(1.1 equiv) in DMF at 0°C. -

Addition: Add substrate dropwise. Observe

evolution. -

Alkylation: Add Benzyl Bromide (1.2 equiv). Warm to RT.

-

Monitoring: TLC/HPLC for consumption of starting material.

Performance Summary

| Metric | Compound A | Compound B |

| Deprotonation Time | 15-20 min | < 5 min |

| Alkylation Rate ( | Fast | Slow (2-3x slower) |

| Overall Yield (2h) | 85% | 60% (Incomplete) |

| Side Reactions | O-alkylation (minor) | Higher O-alkylation risk (Hard/Soft Acid Base theory) |

Process Adjustment: For Compound B, heating (40-60°C) is often required to drive the

step to completion due to the lower nucleophilicity of the stabilized enolate.

Visualizing the Reaction Pathways

The following diagram maps the divergent reactivity profiles driven by the 3-chloro substituent.

Figure 1: Divergent kinetic influences of the 3-chloro substituent. While reduction is accelerated by the electron-withdrawing group (EWG), alkylation is decelerated due to enolate stabilization.

References

-

Hammett, L. P. (1937). "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives". Journal of the American Chemical Society, 59(1), 96–103. Link

-

Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing Chapter 3 on Structural Effects). Link

-

Bunting, J. W., & Kanter, J. P. (1993). "Acidity and Tautomerism of

-keto Esters". Journal of the American Chemical Society, 115, 11705. Link -

Brown, H. C., & Wheeler, O. H. (1956). "The Kinetics of the Sodium Borohydride Reduction of Acetophenones". Journal of the American Chemical Society, 78(10), 2199–2202. Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.